Tétranitrate de pentaérythritol

Vue d'ensemble

Description

Mécanisme D'action

Le tétranitrate de pentaérythritol libère de l’oxyde nitrique (NO) libre après la réaction de dénitration, ce qui déclenche une transduction de signalisation dépendante de NO impliquant la guanylate cyclase soluble (sGC) . Cela conduit à la synthèse de monophosphate de guanosine cyclique (GMPc), qui active une série de phosphorylations dépendantes de la protéine kinase dans les cellules musculaires lisses, entraînant la relaxation des fibres musculaires lisses .

Applications De Recherche Scientifique

Pentaerythritol tetranitrate has a wide range of scientific research applications, including:

Chemistry: It is used as a high explosive in various chemical reactions and studies.

Medicine: It is used as a coronary vasodilator for the treatment of angina.

Industry: It is a key component in the production of plastic explosives such as Semtex.

Analyse Biochimique

Biochemical Properties

Pentaerythritol tetranitrate releases free nitric oxide (NO) after undergoing a denitration reaction . This nitric oxide triggers NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) . The compound interacts with various enzymes and proteins, including sGC, which plays a crucial role in the vasodilation process. The interaction between pentaerythritol tetranitrate and sGC leads to the production of cyclic guanosine monophosphate (cGMP), which is responsible for the relaxation of smooth muscles and vasodilation.

Cellular Effects

Pentaerythritol tetranitrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The release of nitric oxide from pentaerythritol tetranitrate activates sGC, leading to an increase in cGMP levels. This, in turn, affects cell signaling pathways involved in vasodilation and smooth muscle relaxation. Additionally, pentaerythritol tetranitrate has been shown to influence gene expression related to nitric oxide synthesis and metabolism.

Molecular Mechanism

The molecular mechanism of pentaerythritol tetranitrate involves its denitration to release nitric oxide . This nitric oxide binds to the heme moiety of sGC, leading to the activation of the enzyme. The activated sGC converts guanosine triphosphate (GTP) to cGMP, which acts as a secondary messenger in various signaling pathways. The increase in cGMP levels results in the relaxation of smooth muscles and vasodilation. Additionally, pentaerythritol tetranitrate may also interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pentaerythritol tetranitrate have been observed to change over time. The compound is relatively stable, but its degradation products, such as pentaerythritol mononitrate and pentaerythritol dinitrate, can also exert biological effects . Long-term studies have shown that pentaerythritol tetranitrate can have sustained effects on cellular function, including prolonged vasodilation and changes in gene expression related to nitric oxide metabolism.

Dosage Effects in Animal Models

The effects of pentaerythritol tetranitrate vary with different dosages in animal models. At lower doses, the compound primarily exerts vasodilatory effects through the release of nitric oxide . At higher doses, pentaerythritol tetranitrate can cause toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while adverse effects occur at higher doses.

Metabolic Pathways

Pentaerythritol tetranitrate is involved in metabolic pathways related to nitric oxide synthesis and metabolism . The compound undergoes denitration to release nitric oxide, which then participates in various biochemical reactions. Enzymes such as sGC and nitric oxide synthase (NOS) play crucial roles in these pathways. Pentaerythritol tetranitrate can also affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production.

Transport and Distribution

Pentaerythritol tetranitrate is transported and distributed within cells and tissues through various mechanisms . The compound is lipid-soluble, allowing it to easily cross cell membranes and accumulate in lipid-rich tissues. Transporters and binding proteins may also facilitate its distribution within the body. The localization and accumulation of pentaerythritol tetranitrate can affect its biological activity and function.

Subcellular Localization

The subcellular localization of pentaerythritol tetranitrate can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, pentaerythritol tetranitrate may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its localization to the endoplasmic reticulum or other cellular compartments can influence its interactions with biomolecules and enzymes.

Méthodes De Préparation

Le tétranitrate de pentaérythritol est synthétisé par nitration du pentaérythritol à l’aide d’acide nitrique concentré dans des conditions contrôlées . Il existe plusieurs méthodes pour sa préparation, notamment :

Méthode de l’acide nitrique-sulfurique mixte : Elle implique l’utilisation d’un mélange d’acide nitrique et d’acide sulfurique.

Méthode de l’acide nitrique-acide sulfurique : Cette méthode utilise l’acide nitrique suivi de l’acide sulfurique.

Méthode de l’acide sulfurique-acide nitrique : Cette méthode utilise l’acide sulfurique suivi de l’acide nitrique.

Méthode de l’acide nitrique : Cette méthode utilise uniquement l’acide nitrique.

Dans la production industrielle, la solution réagissante est refroidie pour précipiter le this compound, qui est ensuite filtré, lavé, séché et recristallisé pour produire une matière cristalline incolore .

Analyse Des Réactions Chimiques

Le tétranitrate de pentaérythritol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour produire du dioxyde d’azote (NO2) et d’autres oxydes d’azote.

Réduction : Il peut être réduit pour former du pentaérythritol et d’autres sous-produits.

Décomposition : Lorsqu’il est chauffé, il se décompose pour produire des gaz tels que le dioxyde de carbone (CO2), l’eau (H2O) et l’azote (N2).

Les réactifs couramment utilisés dans ces réactions comprennent l’acide nitrique, l’acide sulfurique et divers agents réducteurs. Les principaux produits formés à partir de ces réactions sont généralement des gaz et d’autres petites molécules .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme explosif puissant dans diverses réactions chimiques et études.

Médecine : Il est utilisé comme vasodilatateur coronarien pour le traitement de l’angine de poitrine.

Industrie : Il est un élément clé dans la production d’explosifs plastiques tels que le Semtex.

Comparaison Avec Des Composés Similaires

Le tétranitrate de pentaérythritol est structurellement similaire à d’autres esters nitriques tels que la trinitroglycérine et le tétranitrate d’érythritol . Il a une durée d’action plus longue que la trinitroglycérine et ne présente pas les mêmes propriétés induisant la tolérance . De plus, contrairement aux autres nitrates, le this compound s’est avéré améliorer la fonction endothéliale dans les modèles animaux .

Composés similaires

- Trinitroglycérine

- Tétranitrate d’érythritol

- Dinitrate d’isosorbide

Le this compound se distingue par sa combinaison unique de propriétés explosives et d’applications médicales, ce qui en fait un composé d’un intérêt significatif dans la recherche scientifique et les applications industrielles.

Activité Biologique

Pentaerythritol tetranitrate (PETN) is a nitrovasodilator primarily known for its use in treating angina pectoris and other cardiovascular conditions. Its biological activity is largely attributed to its ability to release nitric oxide (NO), which plays a crucial role in various physiological processes, particularly in vascular biology. This article explores the mechanisms, effects, and therapeutic implications of PETN, supported by case studies and research findings.

PETN acts as a prodrug that undergoes denitration to release nitric oxide. This process triggers NO-dependent signaling pathways, particularly through the activation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. The elevation of cGMP results in vasodilation and improved blood flow .

Key Mechanisms:

- Nitric Oxide Release: PETN releases NO, which activates sGC.

- cGMP Pathway: Increased cGMP levels lead to vasodilation via cGMP-dependent protein kinases.

- Antioxidative Effects: Chronic administration of PETN has been shown to activate antioxidative pathways, increasing the expression of protective proteins like heme oxygenase-1 (HO-1) and ferritin .

Pharmacokinetics

PETN is extensively metabolized in the liver, producing several metabolites such as pentaerythritol trinitrate and pentaerythritol dinitrate. Its pharmacokinetic profile includes:

- Half-life: Approximately 4-5 hours after oral administration .

- Volume of Distribution: Estimated at 4.2 L/kg in animal studies .

- Elimination Route: Primarily excreted via urine .

Cardiovascular Benefits

Research indicates that PETN has unique properties compared to other nitrates, such as a reduced tendency to induce tolerance—a common issue with long-term nitrate therapy. A study on rabbits demonstrated that PETN treatment did not lead to significant nitrate tolerance even at high doses . Additionally, PETN has shown vasoprotective effects in models of atherosclerosis by improving endothelium-dependent relaxation and inhibiting oxidative stress .

Case Studies

- Pulmonary Arterial Hypertension (PAH): A study involving Wistar rats indicated that PETN treatment improved endothelial function and reduced oxidative stress markers associated with PAH. The therapy normalized mRNA expression levels of endothelin-1 and its receptors, suggesting a beneficial effect on vascular health .

- Atherosclerosis Model: In another experiment with rabbits, PETN administration resulted in improved aortic relaxation responses and reduced production of reactive oxygen species (ROS), highlighting its potential role in managing oxidative stress-related vascular conditions .

Toxicity and Safety Profile

PETN is generally well-tolerated; however, its safety profile must be considered in clinical settings. The absence of significant oxidative stress induction is notable, as this can lead to fewer side effects compared to other nitrates . Nevertheless, careful monitoring is essential when administering PETN due to potential interactions with other medications.

Ecotoxicology

Apart from its therapeutic applications, PETN's environmental impact has been studied due to its persistence as an explosive residue. Research indicates that bioremediation techniques can be effective in degrading PETN-contaminated soils, emphasizing the need for environmental safety measures when handling this compound .

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Mechanism | NO release → sGC activation → cGMP increase → vasodilation |

| Half-life | 4-5 hours |

| Volume of Distribution | 4.2 L/kg |

| Metabolites | Pentaerythritol trinitrate, dinitrate, mononitrate |

| Key Benefits | Reduced nitrate tolerance; antioxidative effects; improved endothelial function |

| Environmental Impact | Persistent explosive residue; bioremediation effective for soil decontamination |

Propriétés

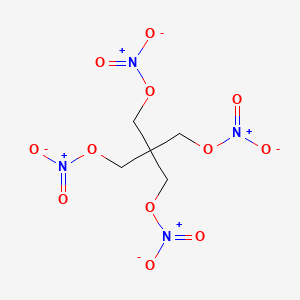

IUPAC Name |

[3-nitrooxy-2,2-bis(nitrooxymethyl)propyl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O12/c10-6(11)18-1-5(2-19-7(12)13,3-20-8(14)15)4-21-9(16)17/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRXHJWUDPFEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O12, Array | |

| Record name | PENTAERYTHRITE TETRANITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE WITH >= 7 % WAX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023430 | |

| Record name | Pentaerythritol tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentaerythrite tetranitrate appears as white crystals. Density 1.75 g / cm3. Melting point 138-140 °C. Detonates at 210 °C. An extremely dangerous explosive, particularly when dry. Especially sensitive to shock and heat. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Pentaerythrite tetranitrate with >= 7 % wax appears as white crystals mixed with more than 7% wax. The pure compound is a dangerous explosive, particularly when dry, and is especially sensitive to shock and heat. The admixture of wax reduces sensitivity. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Pentaerythrite tetranitrate, [wet with >= 25 % water or desensitized with >= 15 % phlegmatizer] appears as a thick slurry of white crystals. The pure compound is a dangerous explosive, particularly when dry. Addition of water or phlegmatizer reduces sensitivity to shock and heat. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Dry Powder; Dry Powder, Other Solid, Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALS OR POWDER. | |

| Record name | PENTAERYTHRITE TETRANITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE WITH >= 7 % WAX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1,3-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Explodes at 205-215 °C, BP: 180 °C at 50 mm Hg | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in acetone. Sparingly soluble in alcohol, ether, Very soluble in acetone, Soluble in benzene, pyrene, Soluble in toluene; slightly soluble in methanol, For more Solubility (Complete) data for Pentaerythritol tetranitrate (6 total), please visit the HSDB record page., Solubility in water: none | |

| Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.773 at 20 °C/4 °C, 1.77 g/cm³ | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000014 [mmHg], 1.36X10-7 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Pentaerythritol tetranitrate is the lipid soluble polyol ester of nitric acid belonging to the family of _nitro-vasodilators_. Pentaerythritol tetranitrate releases free nitric oxide (NO) after the denitration reaction, which triggers NO-dependent signaling transduction involving soluble _guanylate cyclase (sGC_). Nitric oxide binds reversibly to the ferrous-heme center of sGC, causing conformational change and activating the enzyme. This enzyme activation results in increased cellular concentrations of _cyclic guanosine monophosphate _(cGMP) within the vascular smooth muscle, resulting in vasodilation mediated by cGMP-dependent protein kinases. Additionally, this agent causes dose-dependent arterial and venous bed., The nitrates reduce myocardial oxygen requirements through their effects on the systemic circulation. Their systemic actions include (1) a reduction in venous tone, which leads to pooling of blood in peripheral veins, decr venous return, and reduced ventricular volume and myocardial tension (preload); and (2) a decr in peripheral vascular resistance, which reduces arterial blood pressure and ventricular outflow resistance (afterload). /Nitrates/, Antianginal or cardiac load reducing agent: /Mechanism of action/ not specifically known but thought to cause a reduction of myocardial oxygen demand. This is attributed to a reduction in left ventricular preload and afterload because of venous (predominantly) and arterial dilation with a more efficient redistribution of blood flow within the myocardium. Antihypertensive: Peripheral vasodilation. /Nitrates (systemic)/, The basic mechanisms responsible for the vasodilatory and anti-ischemic action of organic nitrates involve bioactivation of, and nitric oxide (NO) release from, these compounds which have therefore been termed NO donors. The organic nitrate pentaerythritol tetranitrate (PETN) is known to possess antioxidant properties that are thought to be the underlying cause for its specific pharmacological profile. In contrast to other long-acting nitrates, PETN induces tolerance- free vasodilation in humans and was reported to prevent endothelial dysfunction as well as atherogenesis in cholesterol- fed rabbits. ... The active PETN metabolite PETriN stimulates protein expression of the antioxidant defense protein heme oxygenase-1 (HO-1). Additionally, PETriN enhanced the enzymatic activity of HO-1 measured as formation of the HO-1 metabolites bilirubin and carbon monoxide in lysates from endothelial cells. HO-1 induction subsequently led to a marked increase in protein expression of a second antioxidant protein, ferritin, via the HO-1-dependent release of free iron from endogenous heme sources. Pretreatment of endothelial cells with PETriN was followed by increased cellular resistance to oxidant injury mediated by hydrogen peroxide. Endothelial protection by PETriN was mimicked by exogenous bilirubin which led to an almost complete reversal of hydrogen peroxide-induced toxicity. Increased HO-1 and ferritin expression as well as endothelial protection occurred at micromolar concentrations of PETriN which are well within the range of plasma or tissue levels that can be expected during oral therapy. The capacity to protect the endothelium in vitro may translate into and explain the previously observed antiatherogenic actions of PETN in vivo. ... Moreover, in earlier investigations aimed at assessing the antiatherogenic potential of nitrates, PETN but not isosorbide nitrates prevented plaque formation and endothelial dysfunction in animal models of atherosclerosis. Thus, the ability to activate HO-1 induction and associated antioxidant pathways apparently distinguishes PETN from other long-acting nitrates and may explain their different patterns of action in vivo., Nitrates vary in their potential to induce the development of tolerance. During long-lasting nitrate therapy, except pentaerythritol tetranitrate (PETN), one can observe the development of reactive oxygen species (ROS) inside the muscular cell of a vessel wall, and these bind with nitric oxide (NO). This leads to decreased NO activity, thus, nitrate tolerance. PETN has no tendency to form ROS, and therefore during long-term PETN therapy, there is probably no tolerance or cross-tolerance, as during treatment with other nitrates. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tetragonal holohedra from acetone + alcohol, White crystalline, Tetragonal (acetone) prisms (acetone-alcohol) | |

CAS No. |

78-11-5 | |

| Record name | PENTAERYTHRITE TETRANITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE WITH >= 7 % WAX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol, tetranitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tetranitrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1,3-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerithrityl tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10L39TRG1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

140.5 °C, 138 °C | |

| Record name | Pentaerythritol tetranitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentaerythritol tetranitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL TETRANITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.